molecular formula C8H13NO3 B3110485 3-Carbamoylcyclohexane-1-carboxylic acid CAS No. 180046-83-7

3-Carbamoylcyclohexane-1-carboxylic acid

Cat. No.: B3110485
CAS No.: 180046-83-7
M. Wt: 171.19 g/mol
InChI Key: CYVYYDYCZRVNSF-UHFFFAOYSA-N
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Description

3-Carbamoylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 180046-83-7 . It has a molecular weight of 171.2 . The IUPAC name for this compound is 3-(aminocarbonyl)cyclohexanecarboxylic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) . This compound contains a total of 25 bonds; 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amide (aliphatic) .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 171.2 . The IUPAC name for this compound is 3-(aminocarbonyl)cyclohexanecarboxylic acid .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Studies have explored the reactions of cyclohexane derivatives, leading to the synthesis of various compounds with potential applications in medicinal chemistry and materials science. For instance, the facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines results in cyclic imide and open-chain amide carboxylic acid derivatives. These compounds have been structurally characterized, revealing hydrogen-bonded cyclic carboxylic acid dimers and layered structures through amide-group associations, indicating their significance in developing hydrogen-bonding patterns in molecular crystals (Smith & Wermuth, 2012).

Transformation and Rearrangement Reactions

The Curtius rearrangement of cyclohex-3-ene carboxylic acid has been described, showcasing the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates. These transformations lead to useful oxygenated cyclohexylamino building blocks, underlining the utility of cyclohexane derivatives in complex organic syntheses (Gómez-Sánchez & Marco-Contelles, 2005).

Environmental and Atmospheric Chemistry

Research into the ozonolysis of alkenes under varying humidity conditions highlights the formation of carboxylic acids, including derivatives from the cyclohexane family. These studies provide insights into organic acid generation in the atmosphere, contributing to our understanding of secondary organic aerosol formation (Orzechowska, Nguyen, & Paulson, 2005).

Enzyme Inhibition and Drug Discovery

Conformationally restricted cyclohexene analogues of gamma-aminobutyric acid (GABA) have been investigated as mechanism-based inactivators of gamma-aminobutyric acid aminotransferase (GABA-AT). These compounds, closely related to 3-Carbamoylcyclohexane-1-carboxylic acid derivatives, show potential in studying enzyme inhibition and developing new treatments for epilepsy and addiction (Choi & Silverman, 2002).

Antimicrobial Activity

New isochromans synthesized from reactions involving cyclohexanone demonstrate antimicrobial activity against various strains, indicating the potential of cyclohexane derivatives in developing new antimicrobial agents (Bogdanov, Palamareva, Gocheva, & Dimitrova, 2007).

Properties

IUPAC Name

3-carbamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVYYDYCZRVNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 70 ml of aqueous conc. ammonia were dissolved 6.7 g of monomethyl 1,3-cyclohexanedicarboxylate, and the resulting mixture was allowed to stand at room temperature for 17 days. The pH of the mixture was adjusted to 1 with conc. hydrochloric acid under ice-cooling and the mixture was extracted with ethyl acetate. The extracts were washed with an aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 2.64 g of the desired compound as a colorless crystalline solid. m.p.: 102°-128° C.; NMR spectrum (d6 -DMSO) δ ppm: 1.00-2.70(10H,m), 6.69(1H,s), 7.20(1H,s)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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